3,5-Dibromo-4-ethoxypyridin-2-amine
Description
3,5-Dibromo-4-ethoxypyridin-2-amine is a halogenated pyridine derivative characterized by bromine atoms at the 3- and 5-positions, an ethoxy group (–OCH₂CH₃) at the 4-position, and an amine (–NH₂) at the 2-position of the pyridine ring. The ethoxy group introduces steric bulk and electron-donating effects, distinguishing it from analogs with smaller substituents like methyl or halogens .
Properties
Molecular Formula |
C7H8Br2N2O |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
3,5-dibromo-4-ethoxypyridin-2-amine |
InChI |
InChI=1S/C7H8Br2N2O/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3,(H2,10,11) |
InChI Key |
MNZUBZBQOVZQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-ethoxypyridin-2-amine typically involves the bromination of 4-ethoxypyridin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-ethoxypyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3,5-dibromo-4-aminopyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 3,5-dibromo-4-formylpyridine or 3,5-dibromo-4-carboxypyridine.
Reduction: Formation of 3,5-dibromo-4-aminopyridine.
Scientific Research Applications
3,5-Dibromo-4-ethoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-ethoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Positional Isomerism : Substitution at position 6 (e.g., 3,5-Dibromo-6-methyl-2-pyridinamine) reduces steric interaction with the amine group at position 2 compared to position 4 substitution .
- Halogen Effects : Replacing bromine with iodine (as in 3,5-Diiodopyridin-2-amine) increases atomic radius and polarizability, which may alter reactivity in cross-coupling reactions or crystal packing efficiency .
Electronic and Steric Effects
- This contrasts with methyl or halogen substituents, which exert weaker electronic effects .
- Steric Hindrance : The ethoxy group’s larger size compared to methyl may hinder nucleophilic attacks or metal-catalyzed reactions at the 4-position, a consideration in synthetic route design.
Similarity Scores and Structural Relevance
Compounds with similarity scores >0.85 (e.g., 3,5-Dibromo-4-methylpyridin-2-amine) share nearly identical halogenation patterns but differ in the substituent’s electronic profile. Lower-scoring analogs (e.g., 0.81) may feature divergent halogen placement or additional functional groups, reducing overlap in applications like drug discovery or catalysis .
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